molecular formula C11H18N2O3 B1394002 METHYL 5-OXO-1-(PIPERIDIN-4-YL)PYRROLIDINE-3-CARBOXYLATE CAS No. 1211594-35-2

METHYL 5-OXO-1-(PIPERIDIN-4-YL)PYRROLIDINE-3-CARBOXYLATE

Cat. No.: B1394002
CAS No.: 1211594-35-2
M. Wt: 226.27 g/mol
InChI Key: LJQQLOWGDVLFCR-UHFFFAOYSA-N
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Description

METHYL 5-OXO-1-(PIPERIDIN-4-YL)PYRROLIDINE-3-CARBOXYLATE is a pyrrolidine derivative featuring a piperidin-4-yl substituent at the 1-position and a methyl ester at the 3-carboxyl position. The piperidin-4-yl group introduces a six-membered saturated ring with a tertiary amine, influencing solubility, electronic properties, and molecular interactions.

Properties

IUPAC Name

methyl 5-oxo-1-piperidin-4-ylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-16-11(15)8-6-10(14)13(7-8)9-2-4-12-5-3-9/h8-9,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQQLOWGDVLFCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-OXO-1-(PIPERIDIN-4-YL)PYRROLIDINE-3-CARBOXYLATE typically involves the reaction of 1-piperidin-4-ylpyrrolidine-3-carboxylic acid with methanol in the presence of a dehydrating agent . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

METHYL 5-OXO-1-(PIPERIDIN-4-YL)PYRROLIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol.

    Substitution: The major products can vary but often include substituted esters or amides.

Scientific Research Applications

METHYL 5-OXO-1-(PIPERIDIN-4-YL)PYRROLIDINE-3-CARBOXYLATE is used in various scientific research applications, including:

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ primarily in the substituent at the 1-position of the pyrrolidine ring. Key comparisons include:

Table 1: Substituent and Functional Group Comparison
Compound Name 1-Position Substituent Carbonyl Position Molecular Formula Molecular Weight (g/mol)
METHYL 5-OXO-1-(PIPERIDIN-4-YL)PYRROLIDINE-3-CARBOXYLATE Piperidin-4-yl 5-oxo C12H18N2O3 238.29 (estimated)
(R)-METHYL 5-OXO-1-((R)-1-PHENYLETHYL)PYRROLIDINE-3-CARBOXYLATE 1-Phenylethyl 5-oxo C14H17NO3 247.29
METHYL 1-BENZYL-4-OXOPYRROLIDINE-3-CARBOXYLATE Benzyl 4-oxo C13H15NO3 233.26
METHYL 1-BENZYL-5-OXO-3-PYRROLIDINECARBOXYLATE Benzyl 5-oxo C13H15NO3 233.26

Key Observations :

  • Piperidin-4-yl vs. Aromatic Substituents : The piperidin-4-yl group introduces a basic nitrogen, enhancing solubility in polar solvents compared to hydrophobic aromatic substituents (e.g., benzyl or phenylethyl). This may improve bioavailability in aqueous environments .
  • Carbonyl Position: The 5-oxo configuration (vs.

Physicochemical Properties

Table 2: Calculated and Experimental Properties
Property Target Compound (Piperidin-4-yl) (R)-1-Phenylethyl Analog 1-Benzyl-4-oxo Analog
XLogP (lipophilicity) ~0.8 (estimated) 1.2 1.5 (estimated)
Hydrogen Bond Donors 0 0 0
Hydrogen Bond Acceptors 3 3 3
Topological Polar Surface Area (Ų) ~50 (estimated) 46.6 46.6

Analysis :

  • Lipophilicity : The piperidin-4-yl substituent reduces XLogP compared to aromatic analogs, suggesting improved water solubility.

Biological Activity

Methyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N2O3C_{12}H_{15}N_{2}O_{3}. Its structure features a pyrrolidine ring with a piperidine substituent and a carboxylate group, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMIC (mg/mL)Activity Level
Compound AS. typhi0.5Strong
Compound BB. subtilis0.8Moderate
Methyl 5-OxoE. coli1.0Moderate

Enzyme Inhibition

This compound has been investigated for its enzyme inhibitory effects, particularly on acetylcholinesterase (AChE) and urease. In studies, compounds with similar structures have demonstrated strong inhibitory activity against these enzymes, making them potential candidates for treating conditions like Alzheimer's disease and urinary tract infections .

Table 2: Enzyme Inhibition Data

Compound NameEnzyme TargetIC50 (µM)
Compound CAChE2.14
Compound DUrease0.63
Methyl 5-OxoAChETBD

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit protein synthesis, leading to cell death.
  • Enzyme Interaction : The structural features allow it to bind effectively to enzyme active sites, inhibiting their function.

Case Studies

A study published in the Brazilian Journal of Pharmaceutical Sciences explored the synthesis and biological evaluation of piperidine derivatives, including this compound. The results indicated that these compounds exhibited significant antimicrobial and enzyme inhibitory activities, supporting their potential therapeutic applications .

Another research effort focused on the synthesis of similar pyrrolidine derivatives, demonstrating their efficacy against multiple bacterial strains and highlighting their role in drug discovery for infectious diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
METHYL 5-OXO-1-(PIPERIDIN-4-YL)PYRROLIDINE-3-CARBOXYLATE
Reactant of Route 2
METHYL 5-OXO-1-(PIPERIDIN-4-YL)PYRROLIDINE-3-CARBOXYLATE

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